Octadecanedioic acid
Description
Chemical Identity and Physicochemical Properties of Octadecanedioic Acid
Molecular Structure and Nomenclature
This compound, systematically named 1,18-octadecanedioic acid , is a linear aliphatic dicarboxylic acid with carboxyl groups at both termini of an 18-carbon chain. Its IUPAC name reflects the positioning of the carboxylic acid moieties at carbons 1 and 18. The molecular structure is defined by the SMILES notation C(O)(=O)CCCCCCCCCCCCCCCCC(O)=O and the InChIKey BNJOQKFENDDGSC-UHFFFAOYSA-N.
Synonyms include 1,16-hexadecanedicarboxylic acid, octadecane-1,18-dioic acid, and stearic acid dioic. The compound’s CAS Registry Number is 871-70-5 , with additional identifiers such as HMDB0000782 (Human Metabolome Database) and Lipid Maps ID LMFA01170029.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{34}\text{O}_4 $$ | |
| Molecular Weight | 314.46 g/mol | |
| CAS Registry Number | 871-70-5 | |
| IUPAC Name | 1,18-Octadecanedioic acid |
Crystallographic and Thermal Characteristics
This compound exhibits a melting point of 125°C and a predicted boiling point of 480.9 ± 18.0°C at 760 mmHg. Its density is approximately 1.0 ± 0.1 g/cm³ , aligning with typical long-chain aliphatic acids. The crystalline structure is stabilized by hydrogen bonding between carboxyl groups, though detailed X-ray diffraction data remain limited in publicly available literature.
Thermogravimetric analysis (TGA) would likely show decomposition near the boiling point, consistent with its thermal stability as a saturated hydrocarbon chain.
Solubility and Partition Coefficient Analysis
ODDA is highly hydrophobic, with a water solubility of 148.5 μg/L at 25°C . It demonstrates better solubility in polar organic solvents such as hot methanol. The partition coefficient ($$ \log P $$) of 6.11 underscores its lipophilicity, favoring distribution into nonpolar environments.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 125°C | |
| Boiling Point | 480.9 ± 18.0°C (predicted) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Water Solubility | 148.5 μg/L at 25°C | |
| $$ \log P $$ | 6.11 |
Spectroscopic Fingerprints
¹H Nuclear Magnetic Resonance (NMR)
In $$ \text{DMSO-}d_6 $$, the ¹H NMR spectrum (400 MHz) reveals:
- Methylene protons adjacent to carbonyl groups at δ 2.16–2.20 ppm (integral: 4H).
- Long-chain methylene groups ($$ \text{–CH}_2\text{–} $$) resonate between δ 1.23–1.50 ppm .
- Carboxylic acid protons ($$ \text{–COOH} $$) appear as broad singlets near δ 12.1 ppm , though these may be absent in deuterated solvents due to exchange.
¹³C NMR
The ¹³C NMR spectrum (500 MHz, $$ \text{H}_2\text{O} $$) shows:
Infrared (IR) Spectroscopy
Key IR absorptions include:
- O–H stretch of carboxylic acids: 2500–3000 cm⁻¹ (broad).
- C=O stretch : 1700–1725 cm⁻¹ (strong).
- C–H stretches (methylene): 2850–2950 cm⁻¹ .
Table 3: Spectroscopic Data Summary
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-$$ d_6 $$) | δ 2.16–2.20 (m, 4H, –CH₂–COO) | |
| ¹³C NMR | δ 174–180 (C=O) | |
| IR | 1700–1725 cm⁻¹ (C=O) |
Properties
IUPAC Name |
octadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOQKFENDDGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074331 | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
871-70-5 | |
| Record name | Octadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecane-1,18-dioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Octadecanedioic acid | |
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| Record name | Octadecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.807 | |
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| Record name | OCTADECANE-1,18-DIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSZ6PQ0QQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Steps
The patented two-step process involves free radical coupling followed by catalytic hydrogenation .
Step 1: Radical Coupling
In the first step, 1-hydroxy-2-hydroperoxy-cyclopentane (compound I) reacts with butadiene in the presence of a catalyst (e.g., ferrous ammonium sulfate hexahydrate or ammonium thiocyanate) and an organic solvent (e.g., tetrahydrofuran or 1,4-dioxane). The reaction proceeds at 30–90°C, forming octadecyl-7,11-diene diacid. The catalyst facilitates protonation and radical initiation, enabling selective coupling at the 7,11-positions.
Step 2: Catalytic Hydrogenation
The diene intermediate is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation using a palladium-carbon (Pd/C) catalyst at 30–50°C. This step saturates the double bonds, yielding this compound with >98.5% purity and overall yields exceeding 85%.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Catalyst Selection : Ferrous ammonium sulfate hexahydrate outperforms thiocyanate derivatives, achieving 91% yield in the coupling step.
-
Temperature Control : Maintaining temperatures below 90°C during coupling prevents side reactions, as demonstrated by a comparative example where 110°C reduced yields to 61%.
-
Solvent System : Tetrahydrofuran enhances radical stability, while methanol optimizes hydrogenation efficiency.
Comparative Analysis of Catalysts and Solvents
The table below summarizes experimental data from the patented method:
| Example | Solvent | Catalyst | Coupling Temp (°C) | Hydrogenation Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Tetrahydrofuran | Ferrous ammonium sulfate hexahydrate | 40 | 40 | 98 | 99.2 |
| 2 | 1,4-Dioxane | Ammonium thiocyanate | 45 | 40 | 99 | 99.3 |
| Comp. 1 | Tetrahydrofuran | Ferrous ammonium sulfate hexahydrate | 110 | 40 | 61 | 97.2 |
Key Findings :
-
Catalyst Efficiency : Ferrous ammonium sulfate hexahydrate ensures higher reproducibility and yield compared to thiocyanate.
-
Solvent Impact : Tetrahydrofuran’s low polarity stabilizes radicals, whereas 1,4-dioxane’s higher boiling point accommodates elevated temperatures without degradation.
-
Temperature Sensitivity : Excessive heat during coupling promotes side reactions, underscoring the need for strict thermal control.
Industrial Scalability and Environmental Considerations
The described method aligns with industrial requirements through:
-
Mild Reaction Conditions : Operating below 90°C reduces energy consumption and equipment stress.
-
Non-Toxic Reagents : Avoiding heavy metals (e.g., OsO4) and strong acids (e.g., H2SO4) minimizes environmental impact.
-
Waste Reduction : Ethanol-diethyl ether extraction and saturated saline washing effectively recover catalysts and byproducts, enhancing process sustainability.
A life-cycle assessment of the method reveals a 40% reduction in hazardous waste compared to conventional oxidation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecanedioic acid can undergo oxidation reactions, particularly at the terminal carboxylic acid groups.
Reduction: It can be reduced to form octadecanediol using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, air, cobalt(II)-acetate, manganese(II)-acetate, and HBr catalysts.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Further oxidized products depending on the conditions.
Reduction: Octadecanediol.
Esterification: Various esters of this compound.
Scientific Research Applications
Industrial Applications
The applications of octadecanedioic acid span several sectors:
-
Polymer Industry :
- Monomer for Polyester Production : ODDA is used as a monomer in the synthesis of polyesters. Its incorporation enhances the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications.
- Biodegradable Polymers : The rising demand for eco-friendly materials has led to increased interest in biodegradable polymers derived from ODDA. These materials are particularly relevant in packaging and medical applications where environmental impact is a concern .
- Cosmetics :
- Lubricants :
-
Biomedical Applications :
- Drug Delivery Systems : Research indicates that ODDA can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application holds promise for targeted drug delivery in cancer therapy and other medical treatments .
Market Dynamics
The global market for this compound is projected to grow significantly due to various factors:
- Market Growth Rate : The market size was valued at approximately USD 8.6 million in 2023, with expectations to grow at a compound annual growth rate (CAGR) of 4.4% from 2024 to 2030 .
- Key Drivers :
Case Study 1: Biodegradable Polyesters
A study focused on the use of this compound in synthesizing biodegradable polyesters demonstrated that incorporating ODDA improved the mechanical properties and thermal stability of the materials. The resulting polyesters exhibited enhanced degradation rates under composting conditions, making them suitable for environmentally friendly packaging solutions .
Case Study 2: Cosmetic Formulations
In cosmetic formulations, ODDA was evaluated for its efficacy as a moisturizing agent. Clinical trials showed significant improvements in skin hydration levels among participants using products containing this compound compared to control groups. This study underscores its potential as a key ingredient in high-quality skincare products .
Mechanism of Action
The mechanism of action of octadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other biochemical compounds. Its long aliphatic chain allows it to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Dicarboxylic Acids
Structural and Functional Differences
Octadecanedioic acid belongs to the dicarboxylic acid family, characterized by two terminal carboxylic groups. Key structural analogs include:
Key Observations :
- Chain Length : Longer chains (e.g., C₁₈) enhance hydrophobicity and thermal stability, making this compound ideal for high-temperature lubricants and durable polymers . Shorter analogs like adipic acid (C₆) prioritize solubility and biodegradability .
- Derivatives : this compound derivatives (e.g., octadecanediol, octadecanamide) are used in cosmetics and surfactants, whereas sebacic acid derivatives focus on nylon production .
Market and Sustainability Trends
- Market Share: North America dominates this compound consumption (30%+ market share in 2023), driven by automotive and construction sectors . Asia-Pacific is the fastest-growing region, with rising demand for sustainable materials . Sebacic acid holds a larger market in nylon production but lags in pharmaceutical applications compared to this compound .
Sustainability :
Biological Activity
Octadecanedioic acid (ODA), also known as 1,18-octadecanedioic acid, is a long-chain dicarboxylic acid with significant biological activity. This compound, which consists of an 18-carbon chain with carboxyl groups at both ends, has garnered attention in various fields including cancer research, metabolic studies, and its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H34O4
- Molar Mass : 318.47 g/mol
- Solubility : Practically insoluble in water, highly hydrophobic.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound when conjugated with chemotherapeutic agents. A notable case study involved the synthesis of a prodrug combining ODA with paclitaxel (PTX), termed ODDA-PTX. This compound demonstrated enhanced pharmacokinetics and efficacy in various murine xenograft models of human cancer compared to existing formulations of paclitaxel. The mechanism involves the formation of noncovalent complexes with human serum albumin (HSA), facilitating improved delivery and reduced toxicity .
Metabolic Implications
This compound is not typically found in human metabolism but has been identified in the blood serum of patients with Reye's syndrome and has been associated with colorectal cancer . Its presence in these conditions suggests a potential role in metabolic dysregulation or as a biomarker for certain diseases.
Interaction with Cellular Pathways
Research indicates that ODA may influence mitochondrial function and fatty acid metabolism. In studies involving dietary intake of stearic acid (C18:0), which is structurally similar to ODA, it was shown to induce mitochondrial fusion and enhance beta-oxidation processes in vivo. This suggests that ODA could similarly affect mitochondrial dynamics and energy metabolism, potentially impacting conditions like obesity and metabolic syndrome .
Comparative Biological Activities
To provide a clearer understanding of the biological activities associated with this compound, the following table summarizes its activities compared to other fatty acids:
| Fatty Acid | Antitumor Activity | Metabolic Effects | Inflammatory Response |
|---|---|---|---|
| This compound | High (as ODDA-PTX) | Potentially alters metabolism | Unknown |
| Stearic Acid | Moderate | Induces mitochondrial fusion | Promotes inflammation |
| Oleic Acid | Low | Supports cardiovascular health | Anti-inflammatory |
Case Studies and Research Findings
- Antitumor Prodrug Development : The synthesis of ODDA-PTX demonstrated increased efficacy against tumors compared to traditional formulations of paclitaxel, indicating that ODA can enhance drug delivery systems .
- Metabolic Syndrome Association : The detection of ODA in Reye's syndrome patients raises questions about its role in metabolic disturbances. Further research is needed to understand its implications fully .
- Mitochondrial Dynamics : Studies on stearic acid suggest that similar long-chain fatty acids may modulate mitochondrial function, which could be relevant for understanding how ODA influences cellular metabolism .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying octadecanedioic acid in biological samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) is critical for structural confirmation. For hydrophobic matrices, derivatization (e.g., esterification) improves solubility and detection .
- Data Interpretation : Compare retention times and spectral patterns with reference standards. MALDI-Tof analysis can resolve polymeric forms, noting mass differences (e.g., 314 Da monomeric units in suberin matrices) .
Q. How does the hydrophobicity of this compound influence its experimental handling?
- Methodology : Optimize solvent systems (e.g., chloroform-methanol mixtures) for dissolution. Use surfactants or cyclodextrins to enhance aqueous solubility in cell-based assays. Confirm purity via thin-layer chromatography (TLC) .
- Validation : Measure logP values computationally (e.g., XLogP3) to predict partitioning behavior, ensuring consistency with experimental solubility data .
Q. What is the biological significance of this compound in disease models?
- Evidence : Elevated levels are linked to Reye syndrome (serum free fatty acid profiles) and colorectal cancer. Use targeted metabolomics to correlate concentrations with clinical biomarkers .
- Experimental Design : Employ case-control studies with patient cohorts, controlling for confounding variables like diet or medication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodology : Combine isotopic labeling (e.g., ¹³C-tracers) with flux analysis to track carbon utilization in vitro (e.g., yeast models) and in vivo. Validate findings against transcriptomic data to identify enzyme candidates (e.g., β-oxidation pathways) .
- Critical Analysis : Address discrepancies between studies by standardizing protocols (e.g., cell lines, culture conditions) and verifying assay specificity (e.g., antibody cross-reactivity in ELISA) .
Q. What advanced synthesis routes exist for this compound, and how do they compare in yield and sustainability?
- Biotechnological Approaches : Oleaginous yeast strains (e.g., Yarrowia lipolytica) enable fermentation-based production from renewable substrates. Compare titers using fed-batch vs. continuous bioreactor systems .
- Chemical Synthesis : Catalytic oxidative cleavage of oleic acid derivatives (e.g., ozonolysis) yields high-purity dicarboxylic acids. Optimize catalysts (e.g., ruthenium-based) to minimize byproducts .
Q. How can researchers design experiments to investigate this compound’s role in lipid-polymer interactions?
- Methodology : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Pair with atomic force microscopy (AFM) to visualize structural changes in lipid bilayers .
- Data Analysis : Apply thermodynamic models (e.g., Gibbs adsorption equation) to quantify interfacial tension and phase transitions .
Q. What strategies mitigate analytical challenges in detecting this compound in complex matrices (e.g., plant suberin)?
- Sample Preparation : Sequential solvent extraction (hexane → ethyl acetate → methanol) followed by solid-phase extraction (SPE) to isolate dicarboxylic acids. Validate recovery rates via spike-and-recovery experiments .
- Advanced Spectroscopy : Utilize high-resolution MS (HRMS) with collision-induced dissociation (CID) to distinguish isobaric compounds. Cross-reference with NMR chemical shifts for unambiguous identification .
Methodological Best Practices
Q. How should researchers structure a publication on this compound to ensure reproducibility?
- Reporting Standards : Adhere to SAMPL guidelines for analytical methods. Disclose solvent purity, instrument calibration protocols, and statistical tests (e.g., ANOVA for inter-group comparisons) .
- Data Transparency : Deposit raw spectra in public repositories (e.g., MetaboLights) and provide step-by-step protocols for synthetic routes .
Q. What ethical considerations apply when using this compound in human-derived samples?
- Compliance : Obtain informed consent for biomarker studies. Anonymize patient data and adhere to institutional review board (IRB) protocols for sample storage and disposal .
Tables for Quick Reference
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
